molecular formula C11H10ClF3N2O B4535784 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea

Cat. No. B4535784
M. Wt: 278.66 g/mol
InChI Key: LPCFIHMHILBSRX-UHFFFAOYSA-N
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Description

"N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea" is a compound of interest in the field of organic chemistry, particularly due to its unique structural features and potential applications. The compound consists of a cyclopropyl group attached to a urea moiety, which is further connected to a chloro-trifluoromethyl-substituted phenyl group. These features suggest a molecule with significant synthetic and chemical interest, potentially offering a range of applications in material science, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds like "N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea" often involves multistep reactions, starting with the preparation of the substituted phenyl compound followed by its coupling with the cyclopropyl urea. Techniques such as [2+1]-type cyclopropanation reactions provide insights into creating the cyclopropyl component, which can then be introduced to the nitrogen-containing urea moiety through conventional amine coupling methodologies (Kamimura, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, which significantly affects the molecule's electronic properties. The electron-withdrawing nature of the trifluoromethyl group, combined with the electron-donating urea linkage, creates a unique electronic environment that can influence reactivity and interaction with biological molecules. Advanced spectroscopic techniques, including high-resolution magnetic resonance, provide insight into the conformation and electronic structure of these molecules, aiding in the understanding of their chemical behavior (Issac & Tierney, 1996).

Chemical Reactions and Properties

The presence of the cyclopropyl group adjacent to a urea functionality introduces unique reactivity patterns, particularly in radical cyclization reactions. These reactions can be influenced by factors such as reaction temperature and the nature of substituents, offering pathways to diverse structural motifs. The cyclopropyl group can also impact the molecule's stability and reactivity towards electrophiles and nucleophiles, making it a versatile intermediate in organic synthesis (Ishibashi & Tamura, 2004).

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-8-4-1-6(11(13,14)15)5-9(8)17-10(18)16-7-2-3-7/h1,4-5,7H,2-3H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCFIHMHILBSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cyclopropylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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